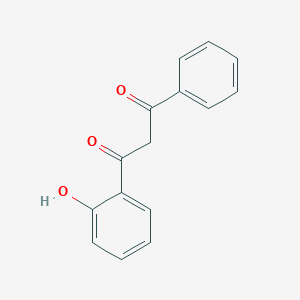

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABFIJGAEVKMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061714 | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-94-9 | |

| Record name | 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1469-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

The Claisen-Schmidt condensation remains the most widely employed method, involving the base-catalyzed reaction of 2-hydroxyacetophenone with benzaldehyde derivatives. This route leverages keto-enol tautomerism to form the β-diketone backbone.

Reagents and Conditions

-

Reagents : 2-Hydroxyacetophenone, substituted benzaldehydes, aqueous NaOH (10–20%), ethanol.

-

Conditions : Room temperature (25°C) or reflux (78°C), 4–6 hours.

Optimization Studies

| Parameter | Variation | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol vs. Methanol | 68 vs. 55 | |

| Base Concentration | 10% vs. 20% NaOH | 62 vs. 70 | |

| Temperature | 25°C vs. 78°C | 58 vs. 65 |

Mechanistic Insight : The reaction proceeds via enolate formation, followed by nucleophilic attack on the benzaldehyde carbonyl group. Ethanol enhances enolate stability, while higher base concentrations accelerate deprotonation.

Modified Baker-Venkataraman Transformation

Reaction Overview

This method utilizes 2-hydroxyacetophenone and aromatic acid anhydrides under microwave irradiation, significantly reducing reaction time compared to conventional heating.

Reagents and Conditions

-

Reagents : 2-Hydroxyacetophenone, benzoic anhydride, anhydrous Ba(OH)₂, dimethyl sulfoxide (DMSO).

-

Conditions : Microwave irradiation (300 W, 100°C), 15–20 minutes.

Yield Optimization

Advantages :

-

Eliminates solvent use, aligning with green chemistry principles.

One-Pot Synthesis via Sodium Hydride

Reaction Overview

A one-pot approach employing sodium hydride as a base facilitates rapid enolate formation and subsequent acylation.

Reagents and Conditions

-

Reagents : 1-(2-Hydroxyphenyl)ethanone, ethyl benzoate, sodium hydride (60% in mineral oil), tetrahydrofuran (THF).

-

Conditions : 65°C, 2 hours, inert atmosphere.

Stepwise Procedure

-

Enolate Formation : Sodium hydride deprotonates 1-(2-hydroxyphenyl)ethanone in THF.

-

Acylation : Ethyl benzoate reacts with the enolate, forming the β-diketone.

-

Workup : Acidification to pH 6, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 4:1).

Yield : 75% after purification.

Friedel-Crafts Acylation

Reaction Overview

Friedel-Crafts acylation involves electrophilic aromatic substitution, using boron trichloride (BCl₃) and acetyl chloride (AcCl) to activate the carbonyl group.

Reagents and Conditions

-

Reagents : 2-Hydroxyacetophenone, benzoyl chloride, BCl₃, CH₂Cl₂, pyridine.

-

Conditions : 0°C to room temperature, 3 hours.

Key Observations

Mechanistic Insight : BCl₃ coordinates with the carbonyl oxygen, enhancing electrophilicity. Pyridine neutralizes HCl byproducts, preventing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 65–70 | 4–6 hours | High | Moderate (solvent use) |

| Baker-Venkataraman (Microwave) | 80–85 | 15–20 min | Moderate | Low (solvent-free) |

| One-Pot (NaH) | 75 | 2 hours | High | Moderate (THF use) |

| Friedel-Crafts Acylation | 65–72 | 3 hours | Low | High (harsh reagents) |

Critical Recommendations :

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Ethers or esters.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a crucial precursor in the synthesis of flavones and other heterocyclic compounds. Its structure allows for various modifications leading to a library of derivatives with distinct biological properties. Notably, it can be halogenated selectively at the 2-position to produce 3-halogenated flavones .

Table 1: Synthetic Routes for 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial effects against various pathogens.

- Anticancer Potential : It has been reported to inhibit cancer cell proliferation through mechanisms such as modulation of the NF-kB pathway, which is critical in inflammation and cancer progression .

Table 2: Biological Activities of this compound

| Activity Type | Mechanism/Effect |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi |

| Anticancer | Modulates NF-kB pathway; inhibits proliferation of cancer cells |

| Antioxidant | Scavenges free radicals; protects cells from oxidative stress |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its derivatives are under investigation for developing new drugs targeting various diseases, including cancer and inflammatory disorders.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of derivatives synthesized from this compound on different cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development into anticancer agents .

Case Study 2: Synthesis of Fluorinated Flavones

A one-pot synthesis method was developed using this compound to create fluorinated flavones. The reaction conditions were optimized to yield high purity products efficiently without complex procedures .

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylpropane-1,3-dione moiety can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity and cellular signaling pathways is of particular interest .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of β-diketones allows for tailored biological and chemical properties. Below is a detailed comparison of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with analogous compounds:

Key Structural Insights

- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 5-chloro derivatives) enhance reactivity in metal complexation and antimicrobial activity . Methoxy groups (e.g., in benzofuran derivatives) improve solubility and stabilize enol tautomers, critical for anticancer activity . Carboxy groups (e.g., 2′-carboxyphenyl derivatives) enable potent phytotoxicity by mimicking auxin transport inhibitors .

- Tautomerism and Reactivity: The 2-hydroxyphenyl group in the parent compound stabilizes the enol form via intramolecular hydrogen bonding, facilitating cyclocondensation reactions with amines and phosphorus halides . Derivatives with bulkier substituents (e.g., naphthyl) exhibit reduced tautomerism, altering reaction pathways .

Biologische Aktivität

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, commonly known as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Chalcones

Chalcones are a class of flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. They are known for their wide range of biological activities, including anti-inflammatory , antioxidant , and anticancer effects. The specific compound this compound exhibits these properties through various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Tautomerism : The compound exists in two enolic tautomeric forms that can influence its reactivity and interaction with biological targets. The enolic form is often more reactive due to the presence of the hydroxyl group, which can form hydrogen bonds with target proteins or enzymes.

- NF-kB Pathway Inhibition : Some studies have indicated that chalcones can inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses and cancer progression . This inhibition can lead to reduced expression of pro-inflammatory cytokines and other mediators involved in chronic inflammation and tumorigenesis.

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses significant anti-inflammatory properties. For example, it has been shown to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins in vitro . This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antioxidant Properties

The compound's antioxidant capabilities have been validated through various assays measuring its ability to neutralize free radicals. These properties are crucial for preventing cellular damage associated with oxidative stress, which is linked to numerous chronic diseases .

Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

- Induction of Apoptosis : It promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Case Studies

A selection of relevant studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2018) | Demonstrated significant reduction in NO production in LPS-stimulated macrophages treated with the compound. |

| Study B (2019) | Showed that this compound inhibited growth of breast cancer cells by inducing apoptosis. |

| Study C (2020) | Reported antioxidant activity comparable to standard antioxidants like ascorbic acid in DPPH scavenging assays. |

Q & A

Q. What are the optimal synthetic methods for preparing 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione?

The compound is synthesized via Claisen-Schmidt condensation , where 2-hydroxyacetophenone reacts with substituted benzaldehydes under alkaline conditions (e.g., NaOH in ethanol). Reaction parameters such as temperature (room temperature or reflux), solvent polarity, and base strength influence yield. For example, ethanol and aqueous NaOH at 25°C provide moderate yields, while anhydrous conditions with triethylamine in toluene are used for derivative synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- ¹H/¹³C NMR : To confirm keto-enol tautomerism and substituent positions. For instance, enolic protons resonate downfield (~δ 12-14 ppm), while aromatic protons appear between δ 6.5-8.5 ppm .

- FT-IR : Strong carbonyl stretches (~1600-1650 cm⁻¹) and hydroxyl peaks (~3200 cm⁻¹) validate the dione structure .

- Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns confirm molecular weight and structural stability .

Q. How can researchers assess the antioxidant activity of this compound?

Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or FRAP (Ferric Reducing Antioxidant Power) tests. Dissolve the compound in DMSO or methanol, prepare serial dilutions, and measure absorbance changes at 517 nm (DPPH) or 593 nm (FRAP). Compare results to ascorbic acid or Trolox standards. Derivatives with electron-donating groups (e.g., -OCH₃) often show enhanced activity .

Advanced Research Questions

Q. What reaction pathways enable the synthesis of 1,2-benzoxaphosphinine derivatives from this compound?

React this compound with phenyl phosphorus halides (e.g., PCl₂Ph, POCl₂Ph) in dry toluene under reflux (8–12 hours) with triethylamine as a base. The reaction proceeds via nucleophilic attack at the carbonyl oxygen, forming phosphorous-oxygen bonds and cyclizing into 2-aryl-3-benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinines. Monitor progress via TLC and isolate products via crystallization (e.g., diluted ethanol) .

Q. How can computational methods optimize reaction design for derivatives?

Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity. Tools like ICReDD’s reaction path search integrate experimental data with computational insights to narrow optimal conditions (e.g., solvent, catalyst). For example, simulations of keto-enol equilibrium can guide substituent selection to enhance reactivity or stability .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on antibacterial/antifungal activity.

- Dose-response studies : Test varying concentrations to distinguish true bioactivity from assay artifacts.

- Synergistic assays : Evaluate combinations with known antibiotics to identify potentiating effects. For example, glucopyranosyl derivatives show enhanced solubility and bioavailability, which may explain activity discrepancies in hydrophobic media .

Methodological Considerations

Q. How to design factorial experiments for optimizing derivative synthesis?

Use a 2³ factorial design to test variables:

- Factors : Temperature (10°C vs. reflux), solvent (toluene vs. ethanol), and base (NaOH vs. Et₃N).

- Responses : Yield, purity (HPLC), and reaction time. Statistical tools (e.g., ANOVA) identify significant interactions. For instance, triethylamine in toluene at reflux may maximize yield but require longer times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.